

# Independent Validation of Lesinurad Data: A Comparative Guide

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Compound of Interest			
Compound Name:	Lesinurad		
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This guide provides an objective comparison of **lesinurad**'s performance with alternative therapies for hyperuricemia in gout, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of **lesinurad**'s clinical profile.

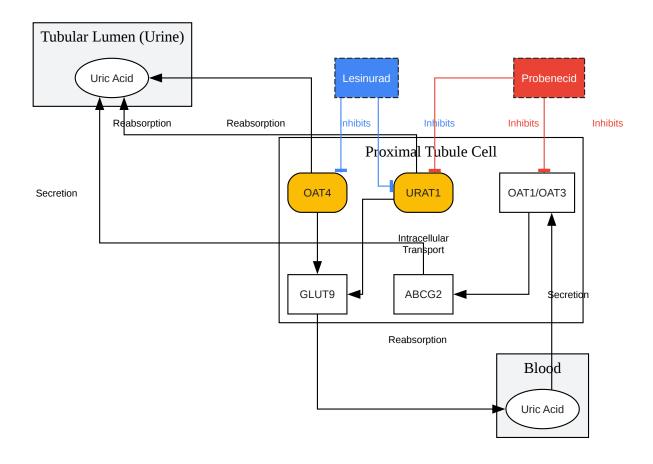
### **Mechanism of Action**

Lesinurad is a selective uric acid reabsorption inhibitor (SURI).[1] It functions by inhibiting uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are proteins in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[2][3][4][5][6] By blocking these transporters, lesinurad increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[2][4][5] Unlike older uricosurics like probenecid, lesinurad does not significantly inhibit organic anion transporters 1 (OAT1) or OAT3 at clinical concentrations, which may result in fewer drug-drug interactions.[7][8] Lesinurad is indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved target sUA levels with an XOI alone.[4][5][9] This dual-mechanism approach simultaneously reduces the production (via XOI) and increases the excretion (via lesinurad) of uric acid.[10]

### **Uric Acid Transport Pathway and Drug Targets**

The following diagram illustrates the key transporters involved in uric acid handling in the proximal tubule of the kidney and the targets of various urate-lowering therapies.





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Caption: Renal uric acid transport and targets of uricosuric drugs.

### **Efficacy of Lesinurad in Combination Therapy**

The approval of **lesinurad** was primarily based on three Phase III, randomized, placebocontrolled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[9] These studies evaluated **lesinurad** in combination with an XOI in patients with gout who did not achieve target sUA levels on XOI monotherapy.

## Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels at Month 6



Study	Treatment Group (Daily Dose)	N	Baseline sUA (mg/dL, mean ± SD)	Patients Achieving sUA Target (%)	p-value vs. XOI Alone
CLEAR 1[11]	Lesinurad 200 mg + Allopurinol	201	6.94 ± 1.27	54.2% (Target: <6.0 mg/dL)	<0.0001
Placebo + Allopurinol	202	6.94 ± 1.27	27.9% (Target: <6.0 mg/dL)	-	
CLEAR 2[12]	Lesinurad 200 mg + Allopurinol	204	6.9 ± 1.2	55.4% (Target: <6.0 mg/dL)	<0.0001
Placebo + Allopurinol	202	6.9 ± 1.2	23.3% (Target: <6.0 mg/dL)	-	
CRYSTAL[9]	Lesinurad 200 mg + Febuxostat	108	-	56.6% (Target: <5.0 mg/dL)	0.13 (Not Significant)
Placebo + Febuxostat	109	-	46.8% (Target: <5.0 mg/dL)	-	

### **Comparative Efficacy of Alternative Gout Therapies**

For context, the following tables summarize the efficacy of established monotherapies for gout.

### **Table 2: Efficacy of Xanthine Oxidase Inhibitors (XOIs)**



Study	Treatment Group (Daily Dose)	N	Patients Achieving sUA <6.0 mg/dL (%)	Notes
CONFIRMS Trial[13]	Febuxostat 80 mg	757	67%	Superior to Allopurinol (p < 0.001)
Febuxostat 40 mg	756	45%	Non-inferior to Allopurinol	
Allopurinol 300/200 mg	756	42%	Dose adjusted for renal impairment	
APEX Study[14]	Febuxostat 120 mg	267	62%	p < 0.001 vs. Allopurinol
Febuxostat 80 mg	269	53%	p < 0.001 vs. Allopurinol	
Allopurinol 300/100 mg	268	21%	Dose adjusted for renal impairment	

**Table 3: Efficacy of Probenecid** 

Study	Treatment Group	N	Patients Achieving sUA Target (<6.1 mg/dL) (%)	Notes
Retrospective Study[15]	Probenecid Monotherapy	30	33%	For patients intolerant to allopurinol
Probenecid + Allopurinol	27	37%	For patients with inadequate response to allopurinol	



### Safety and Tolerability Profile

The safety profile of **lesinurad** 200 mg in combination with an XOI was found to be comparable to XOI monotherapy in the pivotal trials, with the notable exception of an increased incidence of renal-related adverse events.[9]

Table 4: Key Adverse Events in Lesinurad Phase III

Trials (CLEAR 1 & 2 Pooled Data)

Adverse Event	Lesinurad 200 mg + Allopurinol	Placebo + Allopurinol
Any Adverse Event	Comparable to Placebo	-
Serious Adverse Events	4.4% (CLEAR 2)[12]	3.9% (CLEAR 2)[12]
Headache	>2%[13]	>2%
Influenza	>2%[13]	>2%
Gastroesophageal Reflux Disease (GERD)	>2%[13]	>2%
Renal-Related Adverse Events	5.9% (CLEAR 2)[12]	4.9% (CLEAR 2)[12]
Serum Creatinine Elevation (≥1.5x baseline)	5.9% (CLEAR 2)[12]	3.4% (CLEAR 2)[12]

Note: Specific percentages for some common adverse events were not detailed in the cited sources but were reported as occurring in >2% of patients.

A critical safety concern is the risk of renal failure, particularly when **lesinurad** is used as a monotherapy or at higher than the recommended dose.[8][16] For this reason, **lesinurad** is not approved for use as a standalone treatment.[4]

## Table 5: Comparative Safety of Alternative Gout Therapies



Drug	Common Adverse Events	Serious Adverse Events
Allopurinol	Skin rash, nausea, diarrhea	Severe hypersensitivity reactions (e.g., SJS/TEN), liver toxicity, bone marrow suppression
Febuxostat	Liver function abnormalities, nausea, arthralgia, rash[14] [17]	Increased risk of cardiovascular death (in patients with established cardiovascular disease), liver failure[14]
Probenecid	Nausea, loss of appetite, dizziness, headache	Anemia, kidney stones, severe allergic reactions[18]

# Experimental Protocols: Pivotal Phase III Lesinurad Trials (CLEAR 1 & 2)

The methodologies for the CLEAR 1 and CLEAR 2 trials were largely identical, serving as replicate studies.[1]

- Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trials.[11] [12]
- Participants: Adult patients (18-85 years) with gout who were on a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment) but still had a serum uric acid level ≥6.5 mg/dL.[11][12] Participants must also have experienced at least two gout flares in the preceding year.[11][12]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive lesinurad 200 mg,
   lesinurad 400 mg, or a placebo, once daily, in addition to their ongoing allopurinol therapy.
   [12] (Note: The 400 mg dose was not approved for clinical use).
- Primary Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at the 6-month mark.[11][12]

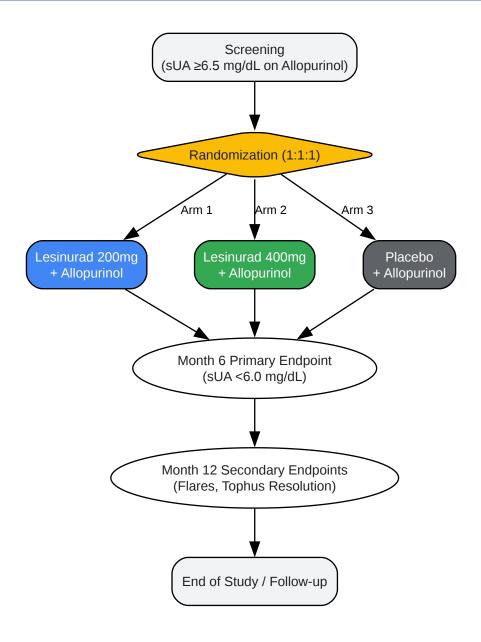


- Key Secondary Endpoints:
  - The average rate of gout flares that required treatment from month 7 to month 12.[11][12]
  - The proportion of patients who showed complete resolution of at least one target tophus by month 12.[11][12]
- Safety Assessments: Monitoring of treatment-emergent adverse events and regular laboratory tests, with a focus on renal function (serum creatinine).[11][12]

### **Clinical Trial Workflow**

The diagram below outlines the general workflow for patients participating in the CLEAR 1 and CLEAR 2 clinical trials.





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Caption: Workflow of the CLEAR 1 & 2 Phase III clinical trials.

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### References

### Validation & Comparative





- 1. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 2. Recent advances on uric acid transporters PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. URAT1 Transporters Solvo Biotechnology [solvobiotech.com]
- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lesinurad Therapy and CYP2C9 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout PMC [pmc.ncbi.nlm.nih.gov]
- 15. jrheum.org [jrheum.org]
- 16. Lesinurad: what the nephrologist should know PMC [pmc.ncbi.nlm.nih.gov]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. Probenecid (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
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